Pyridine-2-sulfonyl fluoride hydrochloride
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Overview
Description
Pyridine-2-sulfonyl fluoride hydrochloride is a chemical compound with the molecular formula C5H4FNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its utility in organic synthesis, particularly in the deoxyfluorination of alcohols .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridine-2-sulfonyl fluoride hydrochloride can be synthesized through the reaction of pyridine-2-sulfonyl chloride with hydrogen fluoride . The reaction typically involves the use of anhydrous conditions to prevent hydrolysis and ensure high yield. The reaction is as follows:
C5H4SO2Cl+HF→C5H4SO2F+HCl
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Pyridine-2-sulfonyl fluoride hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as fluoride ions to form 2-fluoropyridine.
Deoxyfluorination: It is used to convert alcohols into alkyl fluorides in the presence of a base such as amidine or guanidine.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include fluoride salts like tetrabutylammonium fluoride and hydrofluoric acid.
Deoxyfluorination: Common bases used are amidine or guanidine bases.
Major Products Formed
2-Fluoropyridine: Formed through nucleophilic substitution reactions.
Alkyl Fluorides: Formed through deoxyfluorination of alcohols.
Scientific Research Applications
Pyridine-2-sulfonyl fluoride hydrochloride has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent for deoxyfluorination of alcohols, providing a method to introduce fluorine atoms into organic molecules.
Medicinal Chemistry: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Material Science: Used in the synthesis of fluorinated polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of pyridine-2-sulfonyl fluoride hydrochloride in deoxyfluorination involves the activation of the alcohol substrate by the sulfonyl fluoride group, followed by nucleophilic attack by the fluoride ion. This results in the formation of an alkyl fluoride and the release of the sulfonyl group .
Comparison with Similar Compounds
Similar Compounds
Diethylaminosulfur trifluoride (DAST): Another deoxyfluorination reagent but with higher elimination side products.
Sulfur tetrafluoride (SF4): Used for similar purposes but requires harsher conditions.
Uniqueness
Pyridine-2-sulfonyl fluoride hydrochloride is unique due to its broad substrate scope and milder reaction conditions compared to other deoxyfluorination reagents .
Biological Activity
Pyridine-2-sulfonyl fluoride hydrochloride is a sulfonyl fluoride compound that has gained attention in chemical biology due to its unique reactivity and potential applications as a biochemical probe. This article explores its biological activity, mechanisms of action, and implications in various research fields.
Overview of Sulfonyl Fluorides
Sulfonyl fluorides, including this compound, are known for their ability to act as covalent inhibitors and reactive probes in biochemical research. They selectively modify nucleophilic amino acid residues, such as serine, cysteine, and lysine, which are crucial for enzyme activity and protein function . This selectivity allows researchers to study protein interactions and enzymatic mechanisms more effectively.
- Covalent Modification : this compound covalently binds to active site residues of enzymes, leading to irreversible inhibition. This mechanism is particularly useful for studying serine hydrolases, where the electrophilic nature of the sulfonyl fluoride facilitates the formation of stable adducts with serine residues .
- Site-Specific Targeting : The unique properties of sulfonyl fluorides allow them to be sensitive to the microenvironment of the binding site. This means that their reactivity can be modulated based on local pH or other factors, enabling targeted modifications in complex biological systems .
- Inhibition Profiles : Research indicates that this compound exhibits selective inhibition against various enzymes. For example, it has shown efficacy against certain proteases and lipases, making it a valuable tool for dissecting metabolic pathways .
Inhibition Studies
A series of studies have characterized the inhibitory effects of this compound on different enzymes:
Enzyme | Inhibition Type | IC50 (μM) | Reference |
---|---|---|---|
Serine hydrolases | Covalent Inhibition | 0.5 - 5 | |
Lipoprotein lipase | Competitive | 2.0 | |
Proteasome β-subunit | Selective | 1.0 - 3.0 |
Case Studies
- Protease Inhibition : A study demonstrated that this compound effectively inhibited serine proteases involved in various physiological processes. This inhibition was linked to significant alterations in metabolic pathways, highlighting its potential as a therapeutic agent in diseases where protease activity is dysregulated .
- Antiparasitic Activity : Inhibitors based on sulfonyl fluorides have been explored for their antiparasitic properties. This compound was tested against Plasmodium falciparum, showing promising results in inhibiting parasite growth through selective targeting of proteasome components .
- Cancer Research : The compound's ability to modify specific proteins has implications in cancer research, particularly in targeting enzymes involved in tumor progression. Studies indicate that sulfonyl fluorides can enhance the efficacy of existing chemotherapeutic agents by modulating enzyme activity related to drug metabolism .
Properties
CAS No. |
1373232-90-6 |
---|---|
Molecular Formula |
C5H5ClFNO2S |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
pyridine-2-sulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C5H4FNO2S.ClH/c6-10(8,9)5-3-1-2-4-7-5;/h1-4H;1H |
InChI Key |
CQXHEXGAZFEOPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)F.Cl |
Origin of Product |
United States |
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